molecular formula C24H22N4O4 B2789795 methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate CAS No. 921834-01-7

methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate

Cat. No.: B2789795
CAS No.: 921834-01-7
M. Wt: 430.464
InChI Key: KOZOFPYIONRTIQ-UHFFFAOYSA-N
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Description

Methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate is a pyrazolo-pyridine derivative characterized by a fused heterocyclic core, substituents at positions 2 (phenyl), 3 (oxo), 5 (propyl), and 7 (methyl 4-amidobenzoate). The 7-amidobenzoate moiety introduces steric bulk and polarity, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

methyl 4-[(3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-13-27-14-19(22(29)25-17-11-9-16(10-12-17)24(31)32-2)21-20(15-27)23(30)28(26-21)18-7-5-4-6-8-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOFPYIONRTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-c]pyridine ring system.

    Introduction of the phenyl and propyl groups: The phenyl and propyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Formation of the benzoate moiety: The benzoate group is introduced through esterification reactions, typically using methyl benzoate and appropriate catalysts.

    Final coupling: The final step involves coupling the pyrazolo[4,3-c]pyridine core with the benzoate moiety under specific reaction conditions to form the desired compound.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups using suitable reagents and catalysts.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is used in chemical biology research to investigate its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Position 5 (Alkyl vs. Aromatic Groups): The propyl group in the target compound and 923233-41-4 enhances lipophilicity compared to the methyl (1105191-37-4) or quinolin-3-yl (7f) substituents. Propyl chains may improve membrane permeability but reduce aqueous solubility .
  • Position 7 (Ester vs. Amide vs. Acid): The methyl 4-amidobenzoate in the target compound combines steric bulk (benzoate) with a hydrolytically stable amide linkage, likely improving metabolic stability compared to ethyl carboxylate (7f) or carboxylic acid (1105191-37-4) .

Biological Activity

Methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[4,3-c]pyridine class and features a unique structure that includes a pyrazole ring fused with a pyridine core. The presence of substituents such as a 4-methylphenyl group and a propyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Pyrazolo[4,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate intermediates.
  • Functionalization : Subsequent reactions introduce various substituents to enhance biological activity.
  • Amidation : The final step often involves the formation of the amide bond with benzoic acid derivatives.

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. Specifically:

  • Cyclin-dependent Kinase Inhibition : Studies have shown that these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cytotoxic effects against various cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF710.5CDK inhibition
HepG28.3Apoptosis induction
HCT11612.1Cell cycle arrest

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against these cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
MicroorganismMIC (µM)
Escherichia coli15.0
Staphylococcus aureus10.0
Pseudomonas aeruginosa12.5

These findings indicate potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

  • Anticancer Evaluation : A study published in Pharmaceutical Research evaluated the anticancer efficacy of various pyrazolo[4,3-c]pyridine derivatives, including this compound. The results showed significant cytotoxic effects on MCF7 and HepG2 cell lines .
  • Molecular Docking Studies : Molecular docking simulations have elucidated the binding interactions between this compound and key targets involved in cancer progression. The binding affinity was found to be comparable to established anticancer drugs .

Q & A

Q. 1.1. How can the synthesis of methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate be optimized for high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the amide bond between the pyrazolo[4,3-c]pyridine core and the benzoate moiety.
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency at 80–120°C .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or preparative TLC ensures high purity. Yield optimization often requires iterative adjustment of reaction times and stoichiometry .

Q. 1.2. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., propyl chain at C5, phenyl at C2) and amide bond formation. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165–175 ppm) .
  • IR Spectroscopy : Confirms the presence of functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for esters and amides) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. 1.3. What are standard pharmacological screening approaches for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test for phosphodiesterase (PDE) inhibition using fluorescence-based assays, given structural similarity to PDE-targeting pyrazolo-pyrimidines .
  • Cellular Viability Assays : Evaluate cytotoxicity in cell lines (e.g., HEK293 or HepG2) via MTT or resazurin assays to establish safety profiles .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Validation : Ensure consistency in buffer composition (e.g., pH 6.5 ammonium acetate buffers ) and enzyme isoforms.
  • Structural Analog Comparison : Compare results with analogs (e.g., methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-...}benzoate ) to identify substituent-specific effects.
  • Advanced Techniques : Use X-ray crystallography (via SHELXL ) or cryo-EM to verify target binding modes and rule out assay artifacts.

Q. 2.2. What experimental design strategies are optimal for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic Substituent Variation : Modify the propyl chain (C5) or phenyl group (C2) to assess steric/electronic effects on activity. Use Knoevenagel or Suzuki-Miyaura reactions for diversification .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against PDE isoforms or kinases. Validate predictions with in vitro data .

Q. 2.3. How can researchers investigate synergistic effects between this compound and other therapeutic agents?

Methodological Answer:

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism in dose-response matrices .
  • Transcriptomic Profiling : RNA-seq or qPCR can identify pathways modulated by the compound alone vs. in combination .

Q. 2.4. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Disorder : The flexible propyl chain may cause disorder. Mitigate by growing crystals at low temperatures (e.g., 100 K) and refining with SHELXL’s PART instructions .
  • Twinned Data : Use PLATON’s TWINABS for data integration if twinning is detected .

Q. 2.5. How can impurities in synthesized batches be systematically identified and quantified?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies byproducts (e.g., unreacted intermediates) .
  • Quantitative NMR (qNMR) : Spiking with internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies impurities ≥0.1% .

Methodological Considerations for Data Contradiction Analysis

  • Reproducibility Checks : Repeat assays in triplicate across independent labs to rule out technical variability .
  • Meta-Analysis : Compare findings with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines ) to contextualize discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.